4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine
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Overview
Description
4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution with the 4-chlorophenyl group: The pyrazole ring can be functionalized by introducing the 4-chlorophenyl group through electrophilic aromatic substitution reactions.
Introduction of the dimethylamino group: The final step involves the alkylation of the pyrazole nitrogen with dimethylamine, often using alkyl halides or other suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1H-pyrazol-3-amine: Lacks the dimethylamino group, which may affect its chemical reactivity and biological activity.
4-(4-bromophenyl)-N,N-dimethyl-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of chlorine, potentially altering its properties.
4-(4-chlorophenyl)-N-methyl-1H-pyrazol-3-amine: Contains only one methyl group on the nitrogen, which may influence its steric and electronic characteristics.
Uniqueness
4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both the 4-chlorophenyl and dimethylamino groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-15(2)11-10(7-13-14-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWHUKJGPERDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NN1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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